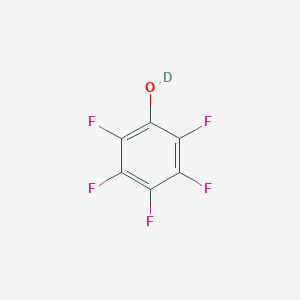
Pentafluorophenol-D
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of PFP-D and its derivatives involves various catalytic processes. A notable method includes the copper-catalyzed synthesis of activated sulfonate esters from boronic acids, DABSO, and Pentafluorophenol, providing a broad range of PFP esters in good yields (Vedovato, Talbot, & Willis, 2018). Another pathway is the metal-free reduction of secondary and tertiary N-phenyl amides by tris(pentafluorophenyl)boron-catalyzed hydrosilylation, which shows functional group tolerance and high yield (Chadwick, Kardelis, Lim, & Adronov, 2014).
Molecular Structure Analysis
The molecular structure of PFP-D derivatives has been elucidated through various techniques. For instance, the crystal structure of a stable pentafluorophenyl ester intermediate used in the synthesis of novel homo-oligomeric structures reveals detailed information about the stereochemistry and conformational differences among molecules (Simone, Edwards, Parker, Tranter, Fleet, & Watkin, 2010).
Chemical Reactions and Properties
Pentafluorophenol-D participates in various chemical reactions, offering pathways to synthesize multifunctionalized tetrapyrroles and difluoroboraindacenes (BODIPYs). This demonstrates its utility in creating compounds with diverse functionalities and potential applications in materials science and organic chemistry (Golf, Reissig, & Wiehe, 2015).
Physical Properties Analysis
The synthesis and characterisation of derivatives such as 2,3,9,10-tetrafluoropentacene highlight the influence of PFP-D on the physical properties of compounds. These studies provide insights into thermal stability, photophysical behavior, and molecular interactions, underscoring the significant impact of PFP-D on the properties of synthesized compounds (Shen, Geiger, Einholz, Reicherter, Schundelmeier, Maichle‐Mössmer, Speiser, & Bettinger, 2018).
Chemical Properties Analysis
PFP-D's chemical properties, such as its reactivity and interaction with other compounds, have been explored through various studies. For example, its use as a catalyst in the Pictet-Spengler reaction demonstrates its efficiency and versatility in synthesizing complex organic molecules, including natural alkaloids and commercial drugs, under mild conditions with excellent yield (Mahato & Hazra, 2023).
Wissenschaftliche Forschungsanwendungen
Cell-based bioassays in clinical research : Pentafluorophenol-D-functionalized microfluidic devices are utilized for cell-based bioassays, potentially benefiting fields like angiogenesis research (Lahann et al., 2003).
Production of pentafluorophenyl hydride complexes : Its ability to generate pentafluorophenyl hydride complexes from C-F insertion is a notable application in scientific research (Whittlesey, Perutz, & Moore, 1996).
Applications in nanolithography : It is used in dip-pen nanolithography (DPN), a powerful tool for depositing materials on various surfaces, significant in molecular electronics, materials assembly, and biological recognition studies (Salaita, Wang, & Mirkin, 2007).
Proton source in chemical reactions : Pentafluorophenol acts as an efficient proton source, especially in sodium borohydride reductions, allowing regioselective reduction of α-unsaturated carbonyl compounds to allylic alcohols (Fuller, Williamson, & Singaram, 1994, 1995).
Fluorescence spectra and vibrational structure studies : It's used for examining fluorescence spectra and vibrational structures (Bondybey, English, Miller, & Vaughn, 1981).
Production of fluorinated urethanes and diurethanes : Pentafluorophenyl isocyanate is used in the production of highly fluorinated urethanes and diurethanes from polyfluoro alcohols, which are noted for their hydrophobicity and oleophobicity (Soto, Sebastián, & Marquet, 2014).
Microengineered surfaces : Pentafluorophenol-D-coated substrates are employed for microengineered surfaces that interact with specific compounds for applications like fluorescence microscopy (Lahann, Choi, Lee, Jensen, & Langer, 2001).
Lithium battery electrolytes : It is used in increasing the solubility of lithium fluoride or lithium oxide in non-aqueous electrolytes for lithium batteries (Li, Lee, Li, Yang, & Huang, 2009).
Photodegradation studies : Research on the photodegradation pathway of pentachlorophenol, which demonstrates the feasibility of density functional theory in predicting dechlorination pathways (Suegara, Lee, Espino, Nakai, & Hosomi, 2005).
Pentafluoroethylating agent : It serves as a versatile pentafluoroethylating reagent for various substrates, including unactivated aryl bromides (Lishchynskyi & Grushin, 2013).
Dissociative electron attachment studies : Research in this area has shown that HF formation can enable efficient low energy dissociative electron attachment processes using pentafluorophenol-D (Ómarsson, Bjarnason, Ingólfsson, Haughey, & Field, 2012).
Selective fluorescence sensing : The development of 9-N-Alkylaminomethylanthracene probes for selective fluorescence sensing of pentafluorophenol is another application (Pandith, Kumar, & Kim, 2015).
Electrochemical oxidation studies : The main products of electrolysis of pentafluorophenol are perfluorocyclohexadienone and dimers of the radical pentafluorophenol (Devynck, Hadid, & Virelizier, 1979).
Biomedical research and diagnostics : DNP-azide-patterned surfaces are used for studying the activation process of single mast cells in these fields (Kumar, Bonicelli, Sekula-Neuner, Cato, Hirtz, & Fuchs, 2016).
Synthesis of activated sulfonate esters : Pentafluorophenyl (PFP) sulfonate esters can be synthesized using a copper-catalyzed oxidative process, providing a broad range of PFP esters in good yields (Vedovato, Talbot, & Willis, 2018).
Structural studies in chemistry : The structure of the complex of 1,8-bis(dimethylamino)naphthalene (DMAN) with pentafluorophenol fluorophenol (PFP) has been determined using X-ray diffraction (Odiaga, Kanters, Lutz, & Grech, 1992).
Safety And Hazards
Zukünftige Richtungen
Pentafluorophenol has been discovered to be an effective catalyst for the Pictet-Spengler reaction . This suggests potential future directions in exploring its use in other chemical reactions and syntheses.
Relevant Papers The paper “Pentafluorophenol (C - Chemistry Europe - Wiley Online Library” discusses the use of pentafluorophenol as a catalyst for the Pictet-Spengler reaction . Another paper “Pentafluorophenol - Jones - Major Reference Works - Wiley Online Library” provides a comprehensive overview of pentafluorophenol, including its preparation, physical data, and precautions .
Eigenschaften
IUPAC Name |
1-deuteriooxy-2,3,4,5,6-pentafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H/i/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNGYFFABRKICK-DYCDLGHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorophenol-D | |
CAS RN |
105596-34-7 | |
| Record name | Pentafluorophen(ol-d) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




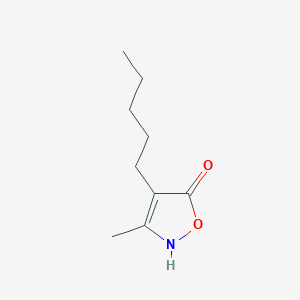
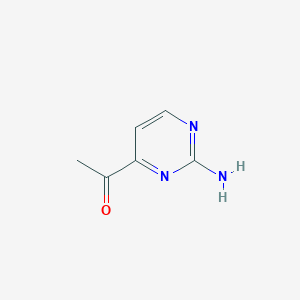
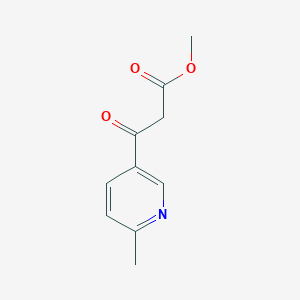
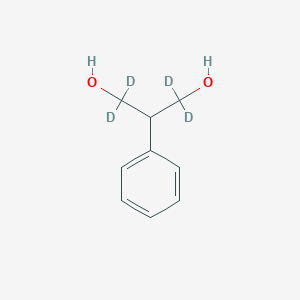
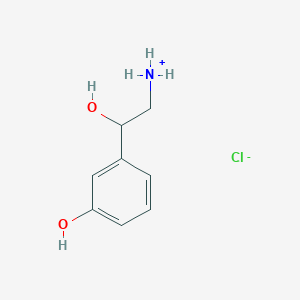
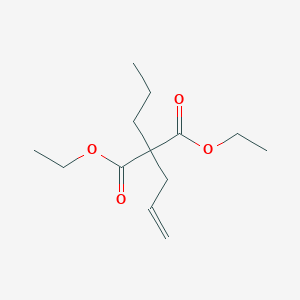

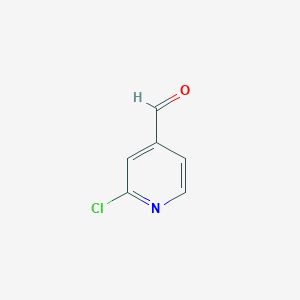
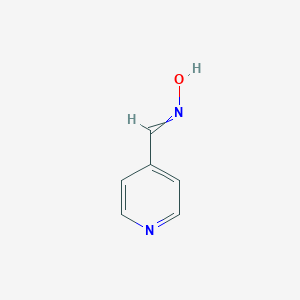
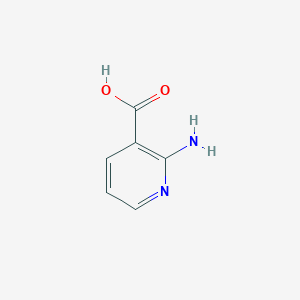
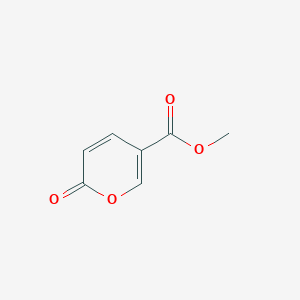
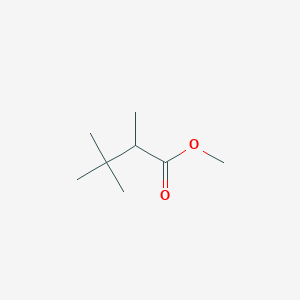
![Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate](/img/structure/B27928.png)